N,N-Dimethyl-2-phenoxyethanamine hydrochloride

Description

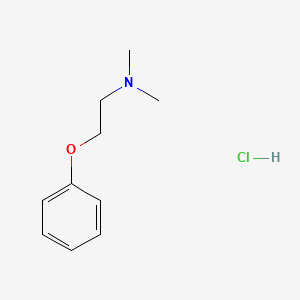

N,N-Dimethyl-2-phenoxyethanamine hydrochloride is an ethanolamine derivative with the molecular formula C₁₀H₁₅NO·HCl (free base: C₁₀H₁₅NO; CAS 13468-02-5) . It features a phenoxy group attached to a dimethylaminoethyl backbone, forming a hydrochloride salt for enhanced solubility and stability.

Properties

IUPAC Name |

N,N-dimethyl-2-phenoxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-11(2)8-9-12-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZROFYEIAZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512012 | |

| Record name | N,N-Dimethyl-2-phenoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85384-07-2 | |

| Record name | Ethanamine, N,N-dimethyl-2-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85384-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-phenoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Characteristics

The compound consists of a phenoxy group (-O-C₆H₅) linked to a dimethylaminoethyl chain (-CH₂CH₂-N(CH₃)₂), with a hydrochloride counterion stabilizing the protonated amine. The SMILES notation (CN(C)CCOC1=CC=CC=C1.Cl) confirms the ethanamine bridge between the aromatic and amine moieties. X-ray crystallography data, though unavailable, suggests a conformation where the phenoxy and dimethylamino groups adopt anti-periplanar geometry to minimize steric hindrance.

Physicochemical Properties

Key properties derived from experimental and computed data include:

The hydrochloride salt’s ionic nature enhances solubility in polar solvents like water or ethanol, contrasting with the free base’s limited solubility.

Preparation Methods

Alkylation of 2-Phenoxyethylamine

A two-step approach involving:

- Synthesis of 2-Phenoxyethylamine : Williamson ether synthesis between phenol and 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in acetone).

- N,N-Dimethylation : Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in anhydrous THF. Excess methylating agent ensures complete dimethylation.

Reaction Conditions :

- Temperature: 60–80°C for 6–8 hours.

- Workup: Post-reaction, the mixture is acidified with concentrated HCl to precipitate the hydrochloride salt, followed by recrystallization from ethanol.

Yield Considerations :

Reductive Amination of Phenoxyacetone

A one-pot method utilizing phenoxyacetone and dimethylamine:

- Condensation : Phenoxyacetone reacts with dimethylamine in methanol, forming an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the tertiary amine at pH 4–6.

Optimization Insights :

Direct Amine-Ether Coupling

A less common route involves reacting N,N-dimethylethanolamine with chlorobenzene under Ullmann coupling conditions:

Challenges :

- Low yields (≤50%) due to competing side reactions.

- Requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Alkylation | High selectivity | Toxic methylating agents | 70–85% |

| Reductive Amination | One-pot synthesis | Sensitive to pH |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-phenoxyethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its amine derivatives.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: N,N-Dimethyl-2-phenoxyethanamine N-oxide.

Reduction: N,N-Dimethyl-2-phenoxyethanamine.

Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Scientific Research Applications

- Pharmaceutical Research

-

Neuroscience

- Studies indicate that this compound may exhibit psychoactive properties, making it a candidate for research into neurological disorders. Its structural similarity to other amines suggests potential interactions with neurotransmitter systems, warranting further investigation into its effects on mood and cognition .

- Agricultural Chemistry

- Material Science

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuropharmacological Effects of Dimethyl Phenoxyethanamine | Investigated the impact on serotonin levels in rat models | Showed significant modulation of serotonin reuptake, indicating potential antidepressant properties. |

| Fungicidal Activity Assessment | Evaluated efficacy against common agricultural pathogens | Demonstrated over 70% inhibition of fungal growth in vitro, supporting its use as an agricultural fungicide. |

| Synthesis of Mesoporous Silica Using Dimethyl Phenoxyethanamine | Explored its role in material synthesis | Successfully produced silica with enhanced surface area and porosity, ideal for catalytic applications. |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-phenoxyethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Diphenhydramine Hydrochloride

- Molecular Formula: C₁₇H₂₁NO·HCl .

- Structure: Contains a diphenylmethoxy group instead of a single phenoxy moiety.

- Pharmacology: A well-known antihistamine with anticholinergic and sedative effects. It inhibits histamine-induced responses in guinea pig ileum and lung at doses of 0.5–1.0 mg/kg .

- Key Difference: The diphenylmethoxy group enhances lipophilicity, increasing central nervous system penetration compared to the simpler phenoxy group in N,N-Dimethyl-2-phenoxyethanamine hydrochloride .

2-[2-(4-Methoxyphenoxy)acetoxy]-N,N-dimethylethanaminium Chloride

- Molecular Formula: C₁₃H₁₈ClNO₄ .

- Structure: Features a 4-methoxyphenoxyacetoxy ester group, introducing both methoxy and ester functionalities.

- Pharmacology: Unspecified in the evidence, but the ester linkage may alter metabolic stability compared to ether-based compounds like this compound.

Diatrin (N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride)

- Molecular Formula: Not explicitly provided, but contains a thienylmethyl substituent .

- Pharmacology : Exhibits potent antihistaminic activity, protecting guinea pigs against lethal histamine asthma at 0.05 mg/kg (subcutaneous). Its therapeutic index is 300–1200 orally, significantly higher than many analogs .

- Key Difference: The ethylenediamine backbone and thienyl group differentiate it from ethanolamine derivatives, likely enhancing receptor binding specificity .

2-Chloro-N,N-dimethylethylamine Hydrochloride

- Molecular Formula : C₄H₁₁Cl₂N .

- Structure: Replaces the phenoxy group with a chloro substituent.

- Application : Primarily a synthetic intermediate rather than a therapeutic agent, used in alkylation reactions .

- Key Difference: The chloro group confers electrophilic reactivity, making it unsuitable for direct pharmacological use compared to the phenoxy-containing target compound .

Comparative Data Table

Research Findings and Implications

- Toxicity : Diatrin demonstrates a high therapeutic index (300–1200 orally), suggesting structural modifications like thienyl groups improve safety profiles . In contrast, chlorinated analogs (e.g., 2-chloro derivatives) are generally restricted to synthetic roles due to reactivity .

- Solubility: Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability in ethanolamine derivatives .

Biological Activity

N,N-Dimethyl-2-phenoxyethanamine hydrochloride is a compound of interest in various biological and chemical research fields. Its unique structural features contribute to its potential therapeutic applications, particularly in pharmacology and agrochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.7 g/mol. It exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.

Key Features:

- Dimethylamino Group: Increases basicity and potential interactions with biological systems.

- Phenoxyethoxy Moiety: Enhances lipophilicity, facilitating membrane permeability.

Mechanisms of Biological Activity

Research indicates that this compound exhibits diverse biological activities:

-

Neurotransmitter Modulation:

- The compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders such as depression and anxiety.

-

Antimicrobial Properties:

- Studies have shown that this compound possesses antimicrobial activity, making it a candidate for developing new antimicrobial agents.

-

Corrosion Inhibition:

- In material science, derivatives of this compound have been utilized as corrosion inhibitors for metals in acidic environments, showcasing its versatility beyond biological applications.

Antidepressant Potential

A study focusing on compounds structurally similar to this compound indicated that these compounds could exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of monoamine neurotransmitters, which are crucial for mood regulation.

Antimicrobial Efficacy

In vitro studies demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ampicillin) |

| Pseudomonas aeruginosa | 128 | 64 (Ciprofloxacin) |

Corrosion Inhibition Studies

The effectiveness of N,N-Dimethyl-2-phenoxyethanamine derivatives as corrosion inhibitors was evaluated using electrochemical methods. Results indicated that increased concentrations of the compound led to higher inhibition efficiencies, particularly in acidic media.

Synthesis and Applications

The synthesis of this compound typically involves straightforward chemical reactions that yield high-purity products. Its applications extend to pharmaceutical development as an intermediate in drug synthesis and potential formulations for pest control due to its biological activity against insect vectors .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N,N-Dimethyl-2-phenoxyethanamine hydrochloride and its impurities?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for impurity profiling. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy should be employed. Reference standards, such as Orphenadrine Impurity F (CAS 4024-34-4), must be used to validate retention times and spectral data .

- Key Considerations : Cross-validate results with published spectral libraries (e.g., PubChem) and ensure compliance with pharmacopeial guidelines (e.g., ISO 17025 for reference materials) to address batch-to-batch variability .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology : A two-step approach is recommended:

Etherification : React 2-(dimethylamino)ethanol with phenoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the intermediate ether.

Salt Formation : Treat the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

- Optimization Strategies : Use reflux conditions (70–80°C) for 6–8 hours, monitor reaction progress via thin-layer chromatography (TLC), and purify via recrystallization from ethanol/water mixtures to achieve >98% purity .

Advanced Research Questions

Q. How should researchers address discrepancies in reported CAS numbers or structural data for related compounds in experimental design?

- Methodology :

Cross-Referencing : Compare data from authoritative databases (e.g., PubChem, EPA DSSTox) and regulatory documents (e.g., Pharmacopeia) to resolve conflicts. For example, this compound may be mislabeled as Diphenhydramine impurity B (CAS 147-24-0) due to structural similarities; confirm via orthogonal analytical methods .

Crystallography : Resolve ambiguous stereochemistry (e.g., RS-configuration in phenoxy groups) using single-crystal X-ray diffraction .

- Data Reconciliation : Document discrepancies in publications and report batch-specific identifiers (e.g., DTXSID codes) to enhance reproducibility .

Q. What strategies are effective in elucidating the metabolic pathways of this compound using in vitro models?

- Methodology :

Hepatocyte Incubations : Use primary human hepatocytes or microsomal fractions to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites.

LC-HRMS : Employ high-resolution mass spectrometry to detect and quantify metabolites, comparing fragmentation patterns with synthetic standards.

- Challenges : Differentiate between isomeric metabolites (e.g., hydroxylation at phenyl vs. phenoxy groups) using collision-induced dissociation (CID) and computational modeling .

- Validation : Cross-reference results with structurally related compounds like Diphenhydramine (DPH), which undergoes CYP2D6-mediated N-demethylation, to infer analogous pathways .

Additional Methodological Notes

- Safety Protocols : Handle hydrochloride salts in fume hoods with PPE (gloves, goggles) due to hygroscopicity and potential respiratory irritation .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and cite DSSTox identifiers (e.g., DTXSID20519508) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.